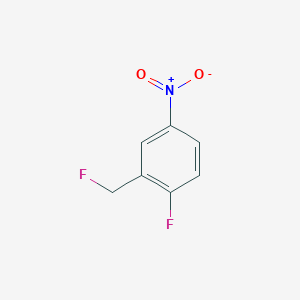

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene

Description

Contextual Significance of Halogenated Nitroaromatics in Contemporary Organic Chemistry

Halogenated nitroaromatic compounds represent a cornerstone class of molecules in modern organic chemistry, primarily serving as versatile intermediates in the synthesis of a wide array of value-added chemicals. researchgate.netnih.gov Their importance stems from the unique reactivity imparted by the combination of a nitro group and one or more halogen substituents on an aromatic ring. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the halogen atom itself can act as a leaving group or a site for cross-coupling reactions. wikipedia.org

The selective catalytic reduction of halogenated nitroaromatics is a predominant method for producing halogenated anilines. researchgate.netingentaconnect.com These anilines are crucial building blocks in the manufacturing of numerous commercial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and industrial materials such as pigments and dyes. researchgate.netingentaconnect.com For instance, the hydrogenation of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) is a model reaction studied for optimizing selective catalytic processes. acs.orgacs.org Furthermore, halogenated nitrobenzenes are used as starting materials for a variety of pesticides and other industrial products. nih.gov The ability to selectively transform the nitro group while preserving the carbon-halogen bond is a significant challenge and an area of active research, highlighting the industrial and academic importance of these compounds. researchgate.netacs.org

Electronic and Steric Effects of Fluoro- and Fluoromethyl Substituents on Aromatic Ring Systems

The introduction of fluorine-containing substituents, such as fluoro (-F) and fluoromethyl groups (e.g., -CH₂F, -CHF₂, -CF₃), dramatically alters the electronic and steric properties of an aromatic ring, influencing its reactivity, stability, and intermolecular interactions. mdpi.comrsc.org

Electronic Effects: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σ-effect) through the sigma bond, which decreases the electron density of the aromatic ring. csbsju.edunih.gov Simultaneously, it can donate electron density back to the ring via a resonance effect (π-donation) from its lone pairs. csbsju.edu In the case of fluorobenzene (B45895), the strong inductive withdrawal generally outweighs the weaker resonance donation, making the ring less nucleophilic than benzene (B151609). csbsju.eduresearchgate.net

Fluoromethyl groups, particularly the trifluoromethyl (-CF₃) group, are characterized by their potent electron-withdrawing nature, which significantly impacts the electronic properties of the aromatic system. mdpi.com This strong inductive effect is due to the high electronegativity of the fluorine atoms. mdpi.com Unlike a simple fluoro substituent, the -CF₃ group does not participate in π-donation. This property, combined with its high lipophilicity, makes the trifluoromethyl group a valuable substituent in medicinal chemistry for modulating pharmacokinetic profiles and binding affinities. mdpi.comresearchgate.net The presence of such groups can enhance interactions with biological targets and increase metabolic stability. mdpi.comnih.gov

Steric Effects: Sterically, a single fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen with minimal steric perturbation. researchgate.net This is a distinct advantage in drug design, where it can block metabolic oxidation sites without significantly altering the molecule's shape. nih.gov

In contrast, fluoromethyl groups are bulkier. The trifluoromethyl group, for instance, is significantly larger than a methyl group and is known for its compact steric profile. mdpi.com This steric bulk can be strategically employed to occupy specific pockets in the binding sites of molecular targets. researchgate.net The stability of fluorinated alkyl groups can vary; for example, monofluoromethyl groups can be susceptible to nucleophilic displacement, whereas trifluoromethyl groups are much less reactive due to the destabilizing effect of additional fluorine atoms on the reaction's transition state. acs.orgnih.gov

Overview of the Research Landscape Pertaining to 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene Analogues and their Broader Chemical Relevance

While direct research literature on this compound is sparse, a significant body of work exists for its structural analogues. These related compounds are frequently used as intermediates and building blocks in synthetic organic chemistry, particularly for creating more complex molecules with applications in pharmaceuticals and materials science. The reactivity of these analogues is dominated by the interplay of the nitro group, which activates the ring for nucleophilic aromatic substitution (SNAr), and the directing effects of the fluorine and other substituents.

Key analogues and their research contexts include:

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene : This compound serves as a fluorinated intermediate. matrix-fine-chemicals.com It has been used in the synthesis of more complex molecules through reactions that take advantage of its activated aromatic system. For example, it reacts with substituted phenols to form diaryl ethers, which are precursors to various heterocyclic structures. rsc.org

1-Fluoro-4-nitro-2-(trifluoromethyl)benzene : Similar to its isomer, this compound is a building block in organic synthesis, available from chemical suppliers for research purposes. bldpharm.com

1-Fluoro-2-nitrobenzene (B31998) : This is a fundamental intermediate used in the preparation of various pharmaceutical compounds. chemicalbook.com Its synthesis can be achieved through the nitration of aromatic precursors. guidechem.com

1-Fluoro-4-nitrobenzene : As a key commodity chemical, this compound is widely used as a precursor. The electron-withdrawing nitro group makes the para-positioned fluorine a good leaving group in SNAr reactions. wikipedia.org It can be hydrogenated to form 4-fluoroaniline, a precursor to fungicides, or can react with nucleophiles like phenoxides to form ethers. wikipedia.org

1-Fluoro-2,5-dimethoxy-4-nitrobenzene : This compound has been synthesized in high yield via the nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com The fluoro-substituent directs the incoming nitro group primarily to the para position, demonstrating the powerful directing effects of substituents in electrophilic aromatic substitution. mdpi.com

The study of these and other related fluorinated nitrobenzenes provides insight into reaction mechanisms, substituent effects, and synthetic strategies that are directly applicable to understanding the potential reactivity and utility of this compound.

Data Tables of Related Compounds

Table 1: Physicochemical Properties of this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 367-86-2 | C₇H₃F₄NO₂ | 209.1 | - | - |

| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | 400-74-8 | C₇H₃F₄NO₂ | 209.1 | - | - |

| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 689-05-2 | C₇H₃F₄NO₃ | 225.10 | - | - |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | 116 °C / 22 mmHg chemicalbook.com | -9 to -6 chemicalbook.com |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 205-206 wikipedia.orgsigmaaldrich.com | 21-24 wikipedia.orgsigmaaldrich.com |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 | C₇H₆FNO₃ | 171.13 | - | - |

| 1-Fluoro-4-methyl-2-nitrobenzene | - | C₇H₆FNO₂ | 155.13 | 223-225 fluorobenzene.ltd | 44-48 fluorobenzene.ltd |

Data sourced from multiple chemical information databases and research articles. wikipedia.orgmatrix-fine-chemicals.combldpharm.comchemicalbook.comsigmaaldrich.comfluorobenzene.ltdnih.govchemscene.com Boiling and melting points can vary with pressure and purity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(fluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHHBFNONWJIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617548 | |

| Record name | 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-68-2 | |

| Record name | 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Fluoro 2 Fluoromethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a fluorine atom on the aromatic ring, activated by a nitro group, makes 1-fluoro-2-(fluoromethyl)-4-nitrobenzene a prime candidate for SNAr reactions. This class of reactions is fundamental to the synthesis of a wide array of functionalized aromatic compounds. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Activating Role of the Nitro Group in SNAr Processes

The nitro group (-NO₂) at the para-position to the fluorine atom plays a crucial activating role in the SNAr reactions of this compound. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, is paramount for the feasibility of these reactions.

The nitro group's primary functions in facilitating SNAr are:

Stabilization of the Intermediate: During the initial nucleophilic attack on the carbon atom bearing the fluorine, the aromaticity of the benzene (B151609) ring is temporarily disrupted, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The nitro group effectively delocalizes this negative charge through its resonance structures, thereby stabilizing the intermediate. This stabilization lowers the activation energy of the first, and often rate-determining, step of the reaction. chemsynthesis.com

Increased Electrophilicity: The potent electron-withdrawing capacity of the nitro group polarizes the aromatic ring, making the carbon atom attached to the fluorine atom more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles.

Kinetic studies on analogous compounds, such as 1-fluoro-4-nitrobenzene, have consistently demonstrated that the presence of a nitro group significantly accelerates the rate of nucleophilic substitution compared to unactivated fluoroarenes. beilstein-journals.org

Influence of Fluoro and Fluoromethyl Substituents on SNAr Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of SNAr reactions involving this compound are significantly influenced by the electronic properties of both the fluorine leaving group and the ortho-fluoromethyl substituent.

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, a fact attributed to the high electronegativity of the fluorine atom which polarizes the C-F bond, making the ipso-carbon highly electrophilic. Although the C-F bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of fluorine. researchgate.net In reactions where the departure of the leaving group is involved in the rate-determining step, the high stability of the fluoride (B91410) anion also contributes to its effectiveness as a leaving group.

The table below provides a conceptual comparison of the expected relative reactivity of differently substituted fluoronitrobenzenes in SNAr reactions, based on the electron-withdrawing strength of the ortho-substituent.

| Substituent (at ortho-position) | Electron-Withdrawing Strength | Expected Relative SNAr Rate |

| -H | Weak | Baseline |

| -CH₃ | Weakly donating | Slower than baseline |

| -CH₂F | Moderately withdrawing | Faster than baseline |

| -CF₃ | Strongly withdrawing | Significantly faster than baseline |

| -NO₂ | Very strongly withdrawing | Fastest |

This table is illustrative and based on established electronic effects of the substituents.

Formation and Decomposition Pathways of Meisenheimer Complexes

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex. For this compound, a nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine, leading to the formation of a cyclohexadienyl anion intermediate.

Reactivity Profile with Diverse Classes of Nucleophiles (Carbon-, Nitrogen-, and Oxygen-based)

This compound is expected to react with a variety of nucleophiles. The reactivity will depend on the nucleophilicity and the nature of the attacking atom.

Nitrogen-based Nucleophiles: Amines, such as primary and secondary aliphatic and aromatic amines, are common nucleophiles in SNAr reactions. For instance, reactions with amines like piperidine (B6355638) or morpholine (B109124) with analogous compounds such as 1-fluoro-2,4-dinitrobenzene (B121222) have been extensively studied and are known to proceed efficiently. researchgate.net The reaction of this compound with amines would lead to the corresponding N-aryl products.

Oxygen-based Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides are effective oxygen-based nucleophiles. Their reaction with this compound would yield the corresponding aryl ethers. The reactivity of alkoxides is generally high in SNAr reactions.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds, can also act as nucleophiles. The reaction of diethyl 2-fluoromalonate with 2-fluoronitrobenzene, for example, has been shown to result in the displacement of the fluorine atom. nih.gov This indicates that similar reactions with this compound are feasible for the formation of new carbon-carbon bonds.

The following table summarizes the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Nitrogen-based | Piperidine | 1-(2-(Fluoromethyl)-4-nitrophenyl)piperidine |

| Oxygen-based | Sodium Methoxide | 1-(Fluoromethyl)-2-methoxy-5-nitrobenzene |

| Carbon-based | Diethyl malonate anion | Diethyl 2-(2-(fluoromethyl)-4-nitrophenyl)malonate |

Reactions Involving the Fluoromethyl Group

Beyond the SNAr reactions at the C-F bond of the aromatic ring, the fluoromethyl group itself can be a site of chemical transformation.

Transformations at the Sp³ Carbon Center of the Fluoromethyl Moiety

The C-F bond in the benzylic-like fluoromethyl group is generally less reactive towards nucleophilic substitution than the C-F bond on the aromatic ring, especially when the latter is activated by a nitro group. However, under specific conditions, transformations at the sp³ carbon can occur.

The reactivity of the benzylic C-F bond can be enhanced through activation by hydrogen-bond donors like hexafluoroisopropanol (HFIP), which can facilitate nucleophilic substitution. beilstein-journals.orgbeilstein-journals.org Depending on the nucleophile and reaction conditions, these substitutions can proceed through either an SN1 (dissociative) or SN2 (associative) pathway. beilstein-journals.org For example, C-F activation of benzyl (B1604629) fluorides has been utilized in Friedel-Crafts-type reactions. beilstein-journals.org

Furthermore, the benzylic protons of the fluoromethyl group are acidic and can be removed by a strong base, particularly due to the electron-withdrawing nature of the adjacent fluorine atom and the nitro-substituted aromatic ring. The resulting carbanion can then react with electrophiles. For instance, benzylic positions adjacent to nitro groups can be deprotonated and subsequently fluorinated using an electrophilic fluorine source like Selectfluor.

While specific studies on the transformations of the fluoromethyl group in this compound are scarce, the principles of benzylic fluoride reactivity suggest that this part of the molecule could be a handle for further functionalization under appropriate reaction conditions.

Intramolecular Interactions and Conformational Preferences Induced by the Fluoromethyl Group

Hyperconjugation involves the interaction of the C-F σ bond with the π-system of the benzene ring. This interaction is conformationally dependent and can be probed using techniques like ¹³C NMR spectroscopy by analyzing long-range five-bond coupling constants (⁵JCF). researchgate.net The magnitude of this coupling is related to the dihedral angle between the C-F bond and the p-orbitals of the aromatic ring, following a sin²θ relationship. researchgate.net

In benzyl fluoride systems, which serve as a model for understanding the behavior of the fluoromethyl group in this compound, the conformational preferences are dictated by a balance of steric and electronic effects. The fluoromethyl group can adopt different rotational conformations, and the stability of these conformers is influenced by interactions with adjacent substituents.

The interplay between the electron-withdrawing nitro group, the fluorine atom, and the fluoromethyl group creates a complex electronic environment within the molecule. The conformational flexibility of the fluoromethyl group adds another layer to this complexity, as its orientation can modulate the steric and electronic effects it exerts on the neighboring nitro group and the aromatic ring.

Table 1: Conformational Analysis Data of Related Fluorinated Compounds

| Compound | Method | Observed Conformational Preference | Reference |

| Benzyl Fluoride Derivatives | ¹³C NMR (⁵JCF analysis) | Dependent on substitution pattern | researchgate.net |

| Fluorinated Piperidines | ³J(¹⁹F,¹H) analysis and computational | High axial preference for fluorine | nih.gov |

Other Relevant Reaction Pathways

Redox Chemistry of the Aromatic Nitro Group

The nitro group of this compound is a key functional group that can undergo a variety of reduction reactions. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the corresponding anilines, which are valuable synthetic intermediates.

The reduction of nitroarenes can proceed through a series of intermediates, including nitrosoarenes and N-arylhydroxylamines. researchgate.net The specific products obtained depend on the reducing agent and the reaction conditions. For instance, catalytic hydrogenation using metal catalysts like palladium or platinum is a common method for the complete reduction of nitro groups to amines. researchgate.net

The electronic environment of the aromatic ring significantly influences the ease of reduction of the nitro group. The presence of electron-withdrawing groups, such as the fluorine atom and the fluoromethyl group in the target molecule, generally facilitates the reduction process.

Flavoenzymes, a class of enzymes containing flavin cofactors, are known to catalyze the reduction of nitroaromatic compounds. nih.gov These enzymatic reductions can proceed via single-electron or two-electron transfer mechanisms. nih.gov Single-electron reduction of a nitroaromatic compound generates a nitro anion radical, which can then participate in redox cycling, leading to the formation of reactive oxygen species. nih.gov Two-electron reduction typically leads to the formation of the corresponding nitroso derivative, which can be further reduced to the hydroxylamine (B1172632) and subsequently to the amine. researchgate.net The specific pathway and the products formed are dependent on the enzyme and the substrate. nih.gov

Table 2: Reduction of Nitroarenes - General Pathways and Intermediates

| Reduction Stage | Intermediate/Product | Common Reagents/Conditions |

| Initial Reduction | Nitrosoarene | Controlled reduction |

| Further Reduction | N-Arylhydroxylamine | Further controlled reduction |

| Complete Reduction | Aniline | Catalytic hydrogenation (e.g., Pd/C, H₂), strong reducing agents |

Exploration of Radical or Cross-Coupling Reactions

The halogenated and nitrated aromatic structure of this compound makes it a potential substrate for various radical and cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Radical Reactions:

The fluoromethyl group can be introduced into organic molecules through radical fluoromethylation reactions. nih.gov These methods often involve the generation of a fluoromethyl radical (•CH₂F) from a suitable precursor, such as fluoroiodomethane, via processes like halogen atom transfer. nih.gov This radical can then add to unsaturated systems or participate in substitution reactions. While this describes the introduction of a fluoromethyl group, the existing fluoromethyl group in this compound is generally stable under these conditions. However, the aromatic ring itself could potentially react with other radical species.

Cross-Coupling Reactions:

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium or nickel, have become indispensable in modern organic synthesis. acs.org The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a prominent example. acs.org

The fluorine atom on the aromatic ring of this compound is ortho to the nitro group. The strong electron-withdrawing nature of the nitro group can activate the ortho-positioned C-F bond towards nucleophilic aromatic substitution and potentially towards certain types of cross-coupling reactions. Palladium-catalyzed C-F bond arylation has been shown to be effective for polyfluoronitrobenzene derivatives, with the reaction occurring ortho to the nitro group. researchgate.net This suggests that this compound could be a suitable substrate for Suzuki-Miyaura or other cross-coupling reactions to introduce an aryl or other group at the 1-position. Nickel-catalyzed cross-coupling reactions have also been developed for the activation of C-F bonds in aryl fluorides. researchgate.net

The success of a cross-coupling reaction would depend on the specific catalyst system, base, and reaction conditions employed. The presence of multiple potential reaction sites (the C-F bond and the nitro group) could lead to selectivity challenges, but also offers opportunities for sequential functionalization.

Table 3: Potential Cross-Coupling Reactions for Aryl Fluorides

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Palladium or Nickel | Organoboron Reagent | C-C | acs.orgresearchgate.net |

| Stille Coupling | Palladium | Organostannane | C-C | |

| Heck Coupling | Palladium | Alkene | C-C | acs.org |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

Advanced Spectroscopic and Computational Characterization of 1 Fluoro 2 Fluoromethyl 4 Nitrobenzene

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules. The vibrational modes of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene are determined by the interplay of its constituent groups: the benzene (B151609) ring, the nitro group, the fluorine atom, and the fluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected to appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net. The presence of a strong electron-withdrawing nitro group and a fluorine atom on the benzene ring is likely to influence the exact position of these bands.

The C-F stretching vibration of the fluorine atom directly attached to the aromatic ring is anticipated to produce a strong band in the 1250-1020 cm⁻¹ region. Similarly, the C-F stretching of the fluoromethyl (-CH₂F) group will also fall within this region, potentially leading to overlapping or complex band structures. The -CH₂ group in the fluoromethyl substituent will show characteristic stretching and bending vibrations. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are predicted in the 750-900 cm⁻¹ range.

A summary of the predicted key IR absorption frequencies is presented in the table below.

| Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretching | 1550 - 1530 | Strong |

| Symmetric NO₂ Stretching | 1350 - 1330 | Strong |

| Aromatic C=C Stretching | 1610 - 1580 | Medium |

| C-F Stretching (Aryl-F) | 1250 - 1200 | Strong |

| C-F Stretching (-CH₂F) | 1100 - 1050 | Strong |

| C-H Bending (in -CH₂F) | 1450 - 1400 | Medium |

| C-N Stretching | 860 - 840 | Medium |

| Aromatic C-H Out-of-Plane Bending | 850 - 800 | Strong |

This table presents predicted data based on the analysis of similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the nitro group. The symmetric stretching vibration of the nitro group, which often gives a strong and sharp band in the Raman spectrum, is predicted to be a prominent feature researchgate.net. The aromatic ring stretching vibrations are also expected to be strong.

In contrast to IR spectroscopy, C-F stretching vibrations are typically weak in Raman spectra. The C-H stretching and bending vibrations will also be present but may be less intense than the ring and nitro group vibrations.

| Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Symmetric NO₂ Stretching | 1350 - 1330 | Strong |

| Aromatic Ring Breathing | 1010 - 990 | Strong |

| Aromatic C=C Stretching | 1610 - 1580 | Strong |

| C-H Bending (in -CH₂F) | 1450 - 1400 | Weak to Medium |

| C-N Stretching | 860 - 840 | Medium |

This table presents predicted data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, providing information on the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methylene (B1212753) protons of the fluoromethyl group. The aromatic region will display a complex splitting pattern due to the presence of three different substituents on the benzene ring. The strong electron-withdrawing effect of the nitro group will cause the aromatic protons to shift downfield.

The protons on the benzene ring (H-3, H-5, and H-6) will have distinct chemical shifts. The proton at the H-3 position, being ortho to both the fluorine and the nitro group, is expected to be the most deshielded. The proton at H-5, situated between the fluoromethyl and nitro groups, will also be significantly deshielded. The proton at H-6, ortho to the fluoromethyl group and meta to the nitro group, will likely be the most upfield of the aromatic protons.

The two protons of the fluoromethyl group (-CH₂F) are expected to appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). This doublet will likely be in the range of 5.4-5.9 ppm, as seen in similar compounds like 1-(fluoromethyl)-2-nitrobenzene and 1-(fluoromethyl)-4-nitrobenzene. rsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H3-H5) ≈ 2-3, J(H3-F) ≈ 7-9 |

| H-5 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-5 |

| -CH₂F | 5.5 - 5.7 | Doublet (d) | ²J(H-F) ≈ 47-49 |

This table presents predicted data based on the analysis of similar compounds and established substituent effects. stenutz.euwisc.edu

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons and one for the fluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded, appearing at a high chemical shift. The carbon attached to the fluorine atom (C-1) will also be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF).

The carbon of the fluoromethyl group (-CH₂F) will appear as a doublet due to the one-bond coupling with fluorine (¹JCF) and is expected in the range of 81-83 ppm based on data from analogous compounds. rsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 250-260 |

| C-2 | 125 - 129 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-3 | 122 - 126 | Doublet (d) | ²J(C-F) ≈ 8-10 |

| C-4 | 147 - 151 | Singlet (or very small coupling) | - |

| C-5 | 128 - 132 | Singlet (or very small coupling) | - |

| C-6 | 115 - 119 | Doublet (d) | ³J(C-F) ≈ 3-5 |

| -CH₂F | 81 - 83 | Doublet (d) | ¹J(C-F) ≈ 170-175 |

This table presents predicted data based on the analysis of similar compounds and established substituent effects. rsc.orgstenutz.eu

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of this compound is predicted to show two distinct signals, one for the fluorine atom attached directly to the aromatic ring and another for the fluorine in the fluoromethyl group.

The chemical shift of the aromatic fluorine (Ar-F) will be influenced by the ortho-nitro and ortho-fluoromethyl groups. It is expected to appear as a multiplet due to couplings with the neighboring aromatic protons. The fluorine of the fluoromethyl group (-CH₂F) will appear as a triplet due to coupling with the two adjacent protons (²JHF). Based on data for similar compounds, its chemical shift is predicted to be in the range of -210 to -220 ppm. rsc.org

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -120 | Multiplet | - |

| -CH₂F | -210 to -220 | Triplet (t) | ²J(F-H) ≈ 47-49 |

This table presents predicted data based on the analysis of similar compounds. rsc.orgspectrabase.com

Application of Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation of organic molecules. By correlating nuclear spins through chemical bonds or through space, these methods can reveal the connectivity of atoms within a molecule, which would be essential for confirming the substitution pattern of this compound.

For a molecule with the proposed structure, the following 2D NMR experiments would be critical:

COSY (Correlation Spectroscopy): This homonuclear technique correlates proton (¹H) spins that are coupled to each other, typically over two to three bonds. For this compound, COSY would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene ring. For instance, the proton at position 3 would show a correlation to the proton at position 5, and the proton at position 5 would show a correlation to the proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals. In the case of the title compound, the HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons and the methylene protons of the -CH₂F group to the methylene carbon.

The presence of two different fluorine atoms would introduce additional complexity and valuable information due to ¹H-¹⁹F and ¹³C-¹⁹F couplings, which would be observable in all the above spectra as additional splitting patterns.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fingerprint of fragment ions.

For this compound (C₇H₅F₂NO₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (173.03). While no specific data exists for this compound, based on the fragmentation of similar nitroaromatic compounds, a hypothetical fragmentation pattern could include the following key losses:

Loss of NO₂ (m/z 127)

Loss of the nitro group and subsequent rearrangement.

Loss of a fluorine atom.

Cleavage of the fluoromethyl group.

A study on the related compound 1-(fluoromethyl)-2-nitrobenzene reported a molecular ion [M]⁺• at m/z 155.0, confirming its molecular weight. matrix-fine-chemicals.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of polar or thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information by inducing fragmentation of a selected precursor ion.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 174 [M+H]⁺. In negative ion mode, depending on the conditions, a molecular anion [M]⁻• or other species might be observed. Studies on other nitrobenzene (B124822) derivatives using negative ESI-MS have shown characteristic fragmentation patterns, often involving the loss of NO or NO₂ from the molecular anion. molport.comsphinxsai.com For example, in a study of 1-Fluoro-4-nitrobenzene, ESI-MS analysis revealed the molecular ion [M]⁻• and a fragment corresponding to the loss of NO. molport.com

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption wavelengths and intensities provide information about the electronic structure and extent of conjugation within a molecule.

The chromophore in this compound is the nitrobenzene system. Aromatic nitro compounds typically exhibit two main absorption bands:

A high-intensity band at shorter wavelengths (around 200-280 nm) attributed to a π → π* transition of the conjugated aromatic system.

A lower-intensity band at longer wavelengths (around 280-400 nm) resulting from an n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group.

The exact position and intensity of these bands (λₘₐₓ) would be influenced by the fluorine and fluoromethyl substituents on the benzene ring. While no UV-Vis spectrum for this compound has been published, data for the parent compound, nitrobenzene, shows a strong π → π* absorption around 252 nm and a weak n → π* transition around 330 nm. The substituents would be expected to cause a shift in these absorptions (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths).

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the fluoromethyl and nitro groups relative to the benzene ring. For instance, it would reveal the torsion angle between the plane of the nitro group and the plane of the aromatic ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, dipole-dipole interactions, or π-π stacking.

Although no crystal structure is available for the title compound, a study on the related molecule 1-Fluoro-2,5-dimethoxy-4-nitrobenzene confirmed its structure and revealed that the nitro group was slightly twisted out of the plane of the benzene ring. molport.com Similarly, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene showed the nitro group to be inclined at an angle of 6.2(3)° to the ring plane. researchgate.net It would be reasonable to expect a similar non-planar arrangement for this compound due to steric considerations.

Advanced Microscopic and Surface Analysis Techniques

Advanced microscopic and surface analysis techniques are indispensable for a thorough understanding of the material properties of this compound at the micro and nanoscale. These methods would provide crucial information on its morphology, crystal structure, surface topography, and elemental composition.

Electron Microscopy (TEM, SEM, HRTEM) for Morphological and Microstructural Insights

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM), would be pivotal in examining the morphology and microstructure of solid-state this compound.

Scanning Electron Microscopy (SEM) would reveal the surface features, particle size, and shape distribution of the compound in its crystalline or aggregated form.

Transmission Electron Microscopy (TEM) would provide insights into the internal structure, including the presence of any defects or dislocations within the crystalline lattice.

High-Resolution TEM (HRTEM) could potentially be used to visualize the crystal lattice fringes, offering direct evidence of the crystalline nature and allowing for the measurement of lattice parameters.

For related fluorinated aromatic compounds, electron microscopy has been successfully used to characterize their physical form. For instance, studies on similar nitroaromatic derivatives have utilized these techniques to understand their crystal morphology, which is crucial for applications in materials science.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) would be employed to generate high-resolution, three-dimensional images of the surface of this compound. This technique can provide quantitative data on surface roughness and other topographical features at the nanoscale. Such information is vital for understanding the compound's interaction with other surfaces and its potential use in thin-film applications.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that would be used to determine the elemental composition and the chemical and electronic state of the elements within this compound.

An XPS analysis would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Fluorine (F 1s). The binding energies of these core-level electrons provide information about the chemical environment of the atoms. For example, the N 1s peak for the nitro group (NO₂) would appear at a characteristic binding energy, confirming its presence. Similarly, distinct F 1s peaks would be expected for the fluorine atom attached directly to the benzene ring and the fluorine atom in the fluoromethyl group, due to their different chemical environments.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 290 | Differentiation of C-C, C-H, C-F, and C-N bonds |

| Nitrogen | N 1s | 404 - 408 | Confirmation of the nitro group (NO₂) |

| Oxygen | O 1s | 531 - 535 | Analysis of the oxygen atoms in the nitro group |

| Fluorine | F 1s | 686 - 690 | Distinguishing between aromatic C-F and aliphatic C-F bonds |

Note: The expected binding energy ranges are approximate and can be influenced by the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) provides information about the electronic structure and the local geometric arrangement of atoms. The two main components of an XAS spectrum are X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the nitrogen and oxygen K-edges would offer insights into the electronic structure of the nitro group, including the oxidation state and coordination chemistry.

EXAFS analysis would provide information on the local atomic structure around a specific element, such as the bond distances and coordination numbers of the nearest neighboring atoms. This would be particularly useful for determining the precise bond lengths of the C-N, N-O, and C-F bonds.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and to predict the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations would be instrumental in understanding the molecular properties of this compound. These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Research on analogous molecules like 3-chloro-4-fluoronitrobenzene (B104753) has demonstrated the utility of DFT calculations. For instance, using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to accurately predict geometric parameters and vibrational spectra that are in good agreement with experimental data. Similar calculations for this compound would allow for the prediction of its infrared and Raman spectra, aiding in its experimental identification.

The calculated HOMO and LUMO energies are crucial for predicting the compound's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, the distribution of HOMO and LUMO orbitals can reveal the likely sites for electrophilic and nucleophilic attack.

| Computational Parameter | Predicted Information | Significance |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable three-dimensional structure of the molecule. |

| Vibrational Frequencies | Infrared and Raman spectra | Aids in the interpretation of experimental spectroscopic data. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | Difference in energy between HOMO and LUMO | Predicts the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Computational studies on fluorinated pharmaceuticals and pesticides have also shown that DFT can be effectively used to predict 19F NMR shifts, which would be invaluable for the characterization of this compound, given its two distinct fluorine environments.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, it is anticipated that the electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atoms would significantly influence the energies of the frontier orbitals. The nitro group, in particular, is known to lower both the HOMO and LUMO energy levels. The HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely to be concentrated around the nitro group, facilitating its role as an electron-accepting moiety.

Computational studies on analogous molecules, such as various chloro- and fluoro-substituted nitrobenzenes, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netglobalresearchonline.net These studies consistently show that the presence of nitro and halogen substituents leads to a relatively small HOMO-LUMO gap, indicating a propensity for chemical reactions. For instance, a study on 1,2-dichloro-4-nitrobenzene reported a calculated HOMO-LUMO gap that explains the charge transfer interactions within the molecule. researchgate.net While specific values for this compound are not available, the expected values would be in a similar range to other fluorinated nitrobenzenes, reflecting its reactive nature.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (1,2,3-trichloro-4-nitrobenzene)

| Parameter | Energy (eV) - B3LYP/6-311++G(d,p) |

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| Energy Gap (ΔE) | 4.3 |

Note: This data is for a structurally related compound and serves as an example of typical values obtained through DFT calculations. globalresearchonline.net The actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

Studies on similar molecules, like fluorobenzene (B45895) and hexafluorobenzene, have shown that fluorine atoms themselves typically carry a negative electrostatic potential. mdpi.comresearchgate.net The interplay of the electron-withdrawing nitro group and the electronegative fluorine atoms in this compound would create a complex and informative MEP map, crucial for understanding its intermolecular interactions and reaction mechanisms.

Analysis of Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are often calculated using DFT and provide a quantitative basis for comparing the chemical behavior of different compounds. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a greater propensity to act as an electrophile.

For this compound, the strong electron-withdrawing groups are expected to result in a relatively high electronegativity and a significant electrophilicity index. This would classify the molecule as a strong electrophile, which is characteristic of many nitroaromatic compounds. The chemical hardness would be directly related to the HOMO-LUMO gap.

Table 2: Illustrative Quantum Chemical Descriptors for a Related Nitroaromatic Compound

| Descriptor | Formula | Typical Value (Arbitrary Units) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.15 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~5.35 |

| Electrophilicity Index (ω) | χ² / (2η) | ~6.68 |

Note: These values are illustrative and based on general trends for nitroaromatic compounds. Specific calculations are required for this compound.

Theoretical Determination of Transition States for Reaction Pathways

The theoretical determination of transition states is a powerful application of computational chemistry that allows for the elucidation of reaction mechanisms. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key factor in determining its rate.

For this compound, potential reaction pathways of interest could include nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom or the nitro group, or reduction of the nitro group to an amino group. Computational methods, such as DFT, can be used to model the geometries of the reactants, products, and the transition state for each proposed step in a reaction mechanism.

The process involves optimizing the geometry of the transition state structure and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the transition state and the reactants provides the activation energy barrier. While no specific transition state calculations for reactions involving this compound have been reported, studies on the reduction of 1-fluoro-2-nitrobenzene (B31998) have been conducted, providing a basis for how such investigations would be approached. nih.gov

In-Depth Analysis of this compound: Synthetic Utility and Applications in Advanced Materials Science

Detailed research on the chemical compound "this compound" reveals a notable lack of specific data in publicly accessible scientific literature and chemical databases. While extensive information is available for structurally similar fluorinated nitrobenzene derivatives, dedicated studies outlining the synthesis, properties, and applications of this compound are not presently available. Therefore, a detailed article conforming to the requested structure cannot be generated.

The following points detail the outcome of the comprehensive search:

No Direct Research Found: Searches for the specific chemical name and its CAS number (if one exists) did not yield any peer-reviewed articles, patents, or technical data sheets detailing its synthetic utility or application in materials science.

Information on Analogous Compounds: Research is abundant for related compounds, which highlights the general importance of fluorinated nitroaromatics in various chemical fields. These analogs include:

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: Used as a derivatization agent for amino acid analysis.

1-(Fluoromethyl)-4-nitrobenzene and 1-Fluoro-2-methyl-4-nitrobenzene: Appear in chemical supplier databases but lack extensive application notes.

1-Fluoro-4-nitrobenzene and 1-Fluoro-2-nitrobenzene: Well-documented precursors for the synthesis of various anilines, phenols, and heterocyclic compounds.

Fluorinated Polymers: The general class of materials is known for high thermal stability and chemical resistance.

The absence of specific literature for "this compound" suggests that it may be a novel compound, a highly specialized intermediate with limited public documentation, or a compound that has not been synthesized or characterized to a significant extent.

Given the strict requirement to focus solely on "this compound," and the lack of available information, it is not possible to provide a scientifically accurate and informative article based on the provided outline. Generating content would require speculation or the incorrect application of data from related but distinct chemical entities, which would violate the principles of scientific accuracy.

Should published research on "this compound" become available, a detailed article could be composed.

Synthetic Utility and Applications in Advanced Materials Science

Potential in Non-Biological Materials Design and Polymer Chemistry

Influence on Surface Modification and Interfacial Phenomena in Hybrid Materials

Comprehensive searches of scientific literature and materials science databases did not yield specific research findings on the application of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene for surface modification or its influence on interfacial phenomena in hybrid materials. The available information on related fluorinated nitrobenzene (B124822) compounds does not directly address their use in creating or altering the surface properties of composite materials.

Consequently, there is no published data to detail the specific effects of this compound on parameters such as surface energy, wettability, or adhesion at the interface of different phases within a hybrid material. Research has been conducted on various other fluorinated compounds for surface modification, but specific studies isolating the role of this compound in this application are not present in the reviewed literature. Therefore, interactive data tables and detailed research findings on this particular subject cannot be provided.

Green Chemistry Approaches for the Synthesis and Derivatization of 1 Fluoro 2 Fluoromethyl 4 Nitrobenzene

Sustainable Synthesis Methodologies

Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions, hazardous reagents, and significant waste generation. nih.gov Green chemistry principles offer a pathway to mitigate these issues through innovative technologies that prioritize safety, efficiency, and sustainability.

Microwave-Assisted Organic Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often, enhanced product purity. researchgate.netanalis.com.my The application of microwave irradiation can dramatically accelerate reactions by enabling rapid and uniform heating of the reaction mixture. analis.com.my

While specific studies on the microwave-assisted synthesis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene are not extensively documented, the synthesis of related fluoro-substituted quinoxaline (B1680401) derivatives provides a compelling case for its potential application. orientjchem.org For instance, the hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide (B32628) to 3-chloro-4-fluoro-2-nitroaniline (B11904275) was achieved in just 5 minutes under microwave irradiation at 320 watts, a significant reduction from the 1 hour required by conventional heating. orientjchem.org Similarly, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil (B1666583) was completed in 90 seconds under solvent-free microwave conditions, compared to 1 hour conventionally. orientjchem.org

These examples highlight the potential for MAOS to significantly improve the efficiency of synthetic steps that could be involved in the preparation or derivatization of this compound. The following table illustrates the typical enhancements seen in related syntheses.

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hydrolysis of a nitroaniline precursor | ~1 hour | 5 minutes | Not specified | orientjchem.org |

| Cyclization to a quinoxaline derivative | ~1 hour | 90 seconds | Increased | orientjchem.org |

| Amination of a chloro-fluoro derivative | ~14 hours | 1 hour | Increased | orientjchem.org |

| Knoevenagel condensation | 8-18 hours | 8-17 minutes | Higher yields (74-85% vs 56-79%) | analis.com.my |

| Hydrolysis of coumarin (B35378) derivatives | 6 hours | 6 minutes | Higher yields (82-94% vs 76-85%) | analis.com.my |

Continuous-Flow Chemistry for Scalable and Safer Production of Nitroaromatics

Continuous-flow chemistry offers a paradigm shift in the production of chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. nih.govchemrxiv.orgnih.govresearchgate.net By conducting reactions in small, continuous-flow reactors, issues related to heat transfer, mixing, and safety are significantly mitigated compared to large-scale batch processes. nih.gov

The nitration of aromatic compounds, a key step in the synthesis of this compound, is notoriously hazardous in batch production due to the use of corrosive mixed acids and the strong exothermicity of the reaction. nih.gov Flow chemistry allows for precise control over reaction parameters, leading to improved safety, higher yields, and better selectivity. nih.govchemrxiv.orgnih.govresearchgate.net

A notable example is the continuous flow synthesis of nitrofuran pharmaceuticals using in situ generated acetyl nitrate (B79036), a milder nitrating agent. nih.govchemrxiv.orgnih.govresearchgate.net This approach avoids the isolation of the unstable and explosive acetyl nitrate, enhancing the safety of the process. nih.govchemrxiv.orgnih.govresearchgate.net Such a strategy could be adapted for the nitration of a 1-fluoro-2-(fluoromethyl)benzene (B15456580) precursor, providing a safer and more scalable route to this compound.

The following table outlines the key advantages of continuous-flow nitration over traditional batch methods.

| Feature | Batch Nitration | Continuous-Flow Nitration | Reference |

| Safety | High risk due to large volumes of hazardous materials and poor heat dissipation. | Enhanced safety due to small reactor volumes and superior heat and mass transfer. | nih.gov |

| Scalability | Difficult and often requires significant process redesign. | Easily scalable by running the system for longer periods or by numbering-up reactors. | nih.govchemrxiv.orgnih.govresearchgate.net |

| Process Control | Difficult to control temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity. | nih.govchemrxiv.orgnih.govresearchgate.net |

| Yield and Purity | Often lower due to side reactions and decomposition. | Typically higher yields and purity due to better process control. | nih.govchemrxiv.orgnih.govresearchgate.net |

Solvent-Free or Reduced-Solvent Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. analis.com.my Solvent-free reactions, or those conducted in greener solvents like water, are highly desirable. rsc.org

Microwave-assisted organic synthesis, as discussed earlier, can often be performed under solvent-free conditions. analis.com.myorientjchem.org For example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil was successfully carried out without any solvent under microwave irradiation. orientjchem.org Another approach involves the use of water as a solvent, which was once considered incompatible with fluorination reactions. rsc.org However, recent advancements have demonstrated the feasibility of various fluorination reactions in aqueous media, opening new avenues for green synthesis. rsc.org

The synthesis of sulfonyl fluorides, for instance, has been achieved in a green process using potassium fluoride (B91410), with only non-toxic salts as by-products, minimizing environmental impact. eurekalert.org While not directly applied to this compound, these examples demonstrate the growing toolkit of solvent-free and reduced-solvent methods available for the synthesis of fluorinated aromatic compounds.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste.

Organocatalysis in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of electron-deficient aromatic rings, such as those in nitroaromatic compounds. nih.gov The fluorine atom in this compound is activated by the electron-withdrawing nitro group, making it a good leaving group in SNAr reactions.

While transition-metal catalysis is common, organocatalysis, which uses small organic molecules as catalysts, offers a more sustainable alternative by avoiding the use of potentially toxic and expensive heavy metals. Research has shown that polyfluoroarenes can undergo SNAr with various nucleophiles in the presence of a mild base like potassium carbonate in DMF, offering a transition-metal-free approach. mdpi.com The development of organocatalytic systems for SNAr reactions on fluorinated nitroaromatics is an active area of research with the potential to provide greener routes for the derivatization of compounds like this compound.

Transition Metal-Free Transformations

The complete avoidance of transition metals in chemical transformations is a significant goal in green chemistry, as it eliminates the risk of metal contamination in the final product and simplifies purification processes. tib.euresearchgate.net The activation of C-F bonds, which is often challenging, can be achieved under transition-metal-free conditions using various strategies. tib.euresearchgate.net

One approach involves the use of Lewis acids or radical initiators to activate inert C-F bonds. tib.euresearchgate.net Another promising strategy is the formal substitution of a nitro group with fluorine under transition-metal-free conditions. This one-pot procedure involves a triple-relay transformation of dearomatization, fluorination, and rearomatization. Such a method could potentially be applied in the synthesis of fluorinated aromatics, offering a novel and efficient pathway.

Furthermore, the selective defluorinative functionalization of organic fluorides has been realized under mild, transition-metal-free conditions using silyl (B83357) radicals generated in situ. springernature.com This method has shown tolerance for various functional groups, including C-O, C-Cl, C-Br, and even CF₃ groups, highlighting its potential for the selective derivatization of complex molecules like this compound. springernature.com

The following table summarizes some transition-metal-free approaches relevant to the synthesis and derivatization of fluorinated nitroaromatics.

| Transformation | Method | Key Features | Reference |

| C-F Bond Activation | Lewis acid or radical initiator | Activates inert C-F bonds without transition metals. | tib.euresearchgate.net |

| Formal Nitro to Fluoro Substitution | Dearomatization-fluorination-rearomatization | One-pot, transition-metal-free synthesis of fluorinated aromatics. | |

| Defluoroamination | In-situ generated silyl radicals | Mild, transition-metal-free cross-coupling of C-F and N-H bonds. | springernature.com |

| Nucleophilic Aromatic Substitution | Mild base (e.g., K₂CO₃) in DMF | Transition-metal-free substitution on polyfluoroarenes. | mdpi.com |

Considerations for Atom Economy and Waste Minimization in Synthetic Protocols

The principles of green chemistry are integral to the modern synthesis of specialty chemicals like this compound. Central to these principles are atom economy and waste minimization, which critically assess the efficiency and environmental impact of a synthetic route. The production of complex molecules often involves multi-step syntheses, where the cumulative loss of atoms to waste streams can be substantial. Therefore, a careful selection of reactions and conditions is paramount.

The synthesis of this compound can be envisioned through several pathways, each with distinct implications for atom economy and waste generation. A logical and common approach involves the electrophilic nitration of a fluorinated precursor, followed by modification of the methyl group. Let's analyze a plausible two-step synthesis starting from 2-fluorotoluene (B1218778) to illustrate these green chemistry considerations.

Step 1: Electrophilic Nitration of 2-Fluorotoluene

The first step is the regioselective nitration of 2-fluorotoluene to yield 2-fluoro-4-nitrotoluene (B45272). The fluorine and methyl groups on the starting material direct the incoming nitro group primarily to the 4-position.

Traditional Protocol: Mixed Acid Nitration The conventional method for this transformation employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ijirt.org While effective, this process is fraught with environmental and efficiency issues. The sulfuric acid acts as a catalyst to generate the reactive nitronium ion (NO₂⁺) from nitric acid.

The atom economy, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, is a key metric of efficiency. rsc.org For this reaction, the calculation is as follows:

Molecular Weight of C₇H₆FNO₂ (2-fluoro-4-nitrotoluene) = 155.13 g/mol

Molecular Weight of C₇H₇F (2-fluorotoluene) = 110.13 g/mol

Molecular Weight of HNO₃ = 63.01 g/mol

Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] * 100 Atom Economy = [155.13 / (110.13 + 63.01)] * 100 ≈ 89.5%

While this appears high, the calculation does not account for the stoichiometric or often excess quantities of sulfuric acid used, which is not incorporated into the final product and constitutes a major waste stream. rsc.orgbyjus.com The process generates large volumes of spent acid, which is corrosive, toxic, and requires costly neutralization or recycling procedures. byjus.combenthamdirect.com

Green Alternatives and Waste Minimization To address the significant waste from mixed-acid nitration, research focuses on alternative protocols. nih.gov

Solid Acid Catalysts: Using solid, reusable acid catalysts like zeolites or sulfated metal oxides can replace liquid sulfuric acid. ijirt.org This approach simplifies product isolation (the catalyst can be filtered off) and minimizes the generation of acidic liquid waste. ijirt.org

Acid Recycling: For industrial-scale processes where mixed acid is still used, developing efficient methods to recycle the spent sulfuric acid is a crucial waste minimization strategy. benthamdirect.com

Solvent-Free Conditions: Performing the reaction without a solvent, where the reactants themselves form the reaction medium, can reduce waste associated with solvent purchase, use, and disposal. ijirt.org

Step 2: Side-Chain Fluorination of 2-Fluoro-4-nitrotoluene

The second step involves the conversion of the methyl group of 2-fluoro-4-nitrotoluene into a fluoromethyl group. This can be a challenging transformation. A common strategy involves radical substitution. For this analysis, we will consider a hypothetical direct fluorination using a modern electrophilic fluorinating agent like Selectfluor, which is known to fluorinate activated C-H bonds.

The reaction would be: C₇H₆FNO₂ + Fluorinating Agent → C₇H₅F₂NO₂ + Byproducts

Let's analyze the atom economy using Selectfluor (F-TEDA-BF₄).

Fluorination Protocol: Selectfluor The reaction with Selectfluor is complex, but a simplified view for atom economy purposes considers the transfer of one fluorine atom from the reagent to the substrate.

Molecular Weight of C₇H₅F₂NO₂ (this compound) = 173.11 g/mol

Molecular Weight of C₇H₆FNO₂ (2-fluoro-4-nitrotoluene) = 155.13 g/mol

Molecular Weight of Selectfluor (C₁₀H₁₈BCl₂F₂N₂) = 354.04 g/mol (Note: This is a complex reagent, and its reaction pathway generates significant byproducts).

Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] * 100 Atom Economy = [173.11 / (155.13 + 354.04)] * 100 ≈ 34.0%

This low atom economy is characteristic of reactions using complex stoichiometric reagents where only a small part of the reagent (in this case, a single fluorine atom) is incorporated into the final product. The rest of the large Selectfluor molecule becomes waste.

Green Alternatives and Waste Minimization Minimizing waste in fluorination is an active area of research.

Alternative Fluorinating Agents: The ideal fluorinating agent would be F₂ gas, which has a 100% atom economy for addition reactions. However, its extreme reactivity and toxicity make it difficult to handle safely for selective transformations. Research into using more benign and atom-economical sources of fluorine, such as potassium fluoride in conjunction with catalysts, is a key green chemistry goal.

Catalytic Approaches: Developing catalytic methods for C-H fluorination would significantly improve atom economy and reduce waste, as the fluorinating source could be a simple salt (like KF) and the catalyst would be used in small, recyclable amounts.

Summary of Atom Economy

The following table provides a comparative overview of the atom economy for the discussed synthetic steps.

| Reaction Step | Synthetic Protocol | Reactants | Desired Product | Calculated Atom Economy (%) | Key Waste Products |

| 1. Nitration | Traditional Mixed Acid | 2-Fluorotoluene, Nitric Acid | 2-Fluoro-4-nitrotoluene | 89.5% | Spent Sulfuric Acid, Water |

| 2. Fluorination | Using Selectfluor | 2-Fluoro-4-nitrotoluene, Selectfluor | This compound | 34.0% | Selectfluor Remainder, Solvent |

This interactive table summarizes the atom economy for potential synthetic steps. Note that the calculation for traditional nitration excludes the sulfuric acid catalyst, which is a major source of waste in practice.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with High Atom Economy and Stereocontrol

The pursuit of green and efficient chemical processes is a central theme in modern organic synthesis. For 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene, future research will likely focus on moving beyond traditional nitration and substitution reactions, which can generate significant waste.

Key research directions include:

Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds in a single operation can significantly improve efficiency and atom economy. Research into rhodium-catalyzed C-H activation and alkyne annulations, for example, has shown promise for constructing complex heterocyclic systems with high step and redox economy, a strategy that could be adapted for derivatives of the title compound. acs.org

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. Future work could explore the selective C-H activation of the benzene (B151609) ring to introduce new functional groups, bypassing more traditional multi-step sequences.

Asymmetric Catalysis: While the parent molecule is achiral, the development of synthetic routes that introduce chirality is a major frontier. Research into asymmetric allylation followed by ring-closing metathesis (RCM) has been successful for creating enantiomerically enriched fluorinated bicyclic amines. acs.org Similar strategies could be envisioned for derivatives of this compound, opening pathways to chiral drugs and materials.

Exploration of Unconventional Reactivity Pathways and Transformations

The reactivity of this compound is primarily dictated by the electron-withdrawing nitro group, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr). Future research will aim to uncover and harness less obvious, unconventional reaction pathways.

Transition-Metal-Free Cross-Coupling: While transition-metal catalysis is powerful, developing metal-free alternatives is a key goal for sustainability and cost reduction. Recent studies have shown that sp³ C-H and sp² C-H bonds can be coupled without a transition metal, using a simple base in DMSO to create unsymmetrical diaryl acetamides from nitroarenes. acs.org Applying such methods could allow the fluoromethyl group or the aromatic ring to participate in novel C-C bond-forming reactions.

Nitro Group Transformations: The nitro group is more than just an activating group; it is a versatile functional handle. Beyond its common reduction to an amine, research can explore its participation in cycloadditions, radical reactions, or as a leaving group in denitrative coupling reactions.

Fluoromethyl Group Reactivity: The reactivity of the fluoromethyl (CH₂F) group itself is an area ripe for exploration. Research could focus on activating the C-H bonds within this group for further functionalization or exploring its role in directing reactions on the aromatic ring.

Advanced Computational Design for Predictive Synthesis and Tuning of Electronic Properties

Computational chemistry is an increasingly indispensable tool for modern chemical research. The use of ab initio and Density Functional Theory (DFT) methods can provide deep insights that accelerate discovery and innovation.

Predictive Synthesis: Computational models can be used to predict the outcomes of reactions, screen potential catalysts, and optimize reaction conditions before any experiments are conducted. For instance, DFT calculations have been used to investigate the molecular structure and geometry of related compounds like ortho-fluoronitrobenzene, revealing details such as non-planar geometries and altered bond lengths that influence reactivity. researchgate.net Similar studies on this compound would help in predicting its behavior in novel transformations.